N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a dimethylamino group and a phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final assembly of the target molecule. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Dimethylamine, phenylethyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines[5][5].
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function. The benzofuran core may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N,N-Dimethylaminoethyl derivatives: These compounds share the dimethylaminoethyl group and exhibit similar chemical reactivity.
Benzofuran derivatives: Compounds with a benzofuran core, which may have different substituents but share similar structural features.
Uniqueness
N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O2/c1-14-11-15(2)20-16(3)21(26-19(20)12-14)22(25)23-13-18(24(4)5)17-9-7-6-8-10-17/h6-12,18H,13H2,1-5H3,(H,23,25) |
InChI Key |
XJXDJRWOZUZBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CC=C3)N(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.